Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
Overview
Description
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound with a molecular formula of C14H11N3O4S and a molecular weight of 317.33 g/mol This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is fused with a nitrophenyl group and an ethyl ester functional group
Mechanism of Action
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, also known as ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate, is a chemical compound with the molecular formula C14H11N3O4S . This article aims to provide a comprehensive review of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, and the results of its action. We will also discuss how environmental factors influence its action, efficacy, and stability.
Biochemical Pathways
Some related compounds have been shown to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may also interact with biochemical pathways related to pain and inflammation.
Result of Action
Related compounds have shown activity against fast-growing mycobacterium smegmatis , suggesting that this compound may also have antimicrobial effects.
Preparation Methods
The synthesis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl bromoacetate under basic conditions to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Chemical Reactions Analysis
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions. Additionally, the nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the heterocyclic ring system.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, sodium hydroxide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties due to its unique chemical structure.
Comparison with Similar Compounds
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(3-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate: This compound has a similar structure but with the nitro group in a different position, which may affect its chemical reactivity and biological activity.
Ethyl 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate: The presence of a methoxy group instead of a nitro group can significantly alter the compound’s properties, including its solubility and reactivity.
Properties
IUPAC Name |
ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKLZCUEHZASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649409 | |
Record name | Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925437-84-9 | |
Record name | Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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